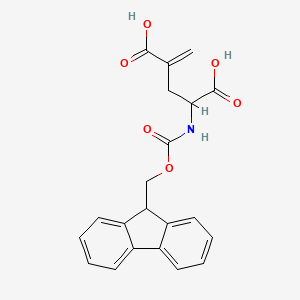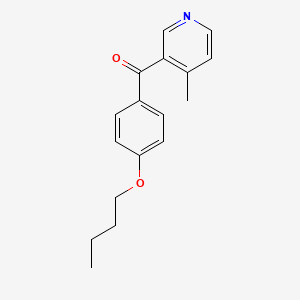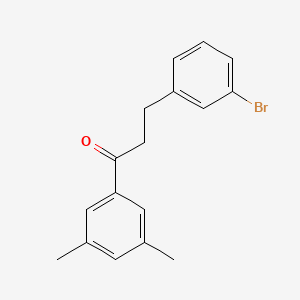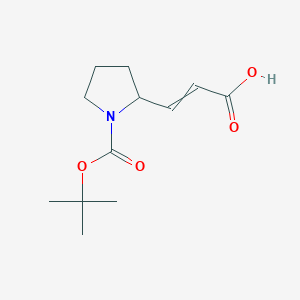
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can give insights into the functional groups present in the compound and its possible reactivity.
Synthesis Analysis
This involves understanding the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reagents, conditions, and mechanisms of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific rotation. These properties can give insights into the compound’s behavior under different conditions.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis and Elaboration
The asymmetric synthesis of piperidines from serine and terminal acetylenes involves Claisen rearrangement to yield piperidine derivatives, indicating the potential of similar strategies for synthesizing compounds including "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" for diverse chemical applications (Acharya & Clive, 2010).
α-Amidoalkylation of Nucleophiles
Research on tert-butyl esters and N,N-disubstituted amides demonstrates α-amidoalkylation with N-benzoylbenzylideneamine, offering insights into the stereochemical course of reactions relevant to the manipulation of similar compounds (Dobrev, Benin, & Nechev, 1992).
Synthesis of Unsaturated Esters
The vinyl and propargyl esters synthesis of pyridine and quinoline carboxylic acids showcases methods for creating unsaturated esters, which could be analogous to synthesizing "2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester" (Blokhin et al., 1969).
Singlet Oxygen Reactions for Prodigiosin Precursors
Investigations into the reactions of pyrrole carboxylic acid tert-butyl esters with singlet oxygen for synthesizing 5-substituted pyrroles, including prodigiosin precursors, highlight the compound's potential in creating complex organic molecules (Wasserman et al., 2004).
Safety And Hazards
This involves understanding the safety measures needed to handle the compound and the possible hazards it can pose to health and the environment.
Zukünftige Richtungen
This involves predicting or proposing future studies that can be done based on the known properties and reactivity of the compound. It can include proposing new synthetic methods, reactions, or potential applications of the compound.
Eigenschaften
IUPAC Name |
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-8-4-5-9(13)6-7-10(14)15/h6-7,9H,4-5,8H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVZOWSAYQHINTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Carboxy-vinyl)-pyrrolidine-1-carboxylic acid tert-butyl ester | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

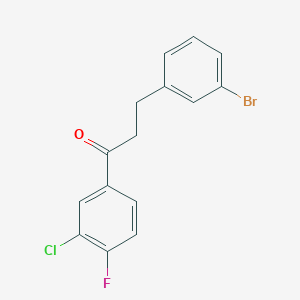
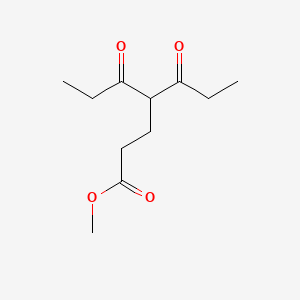
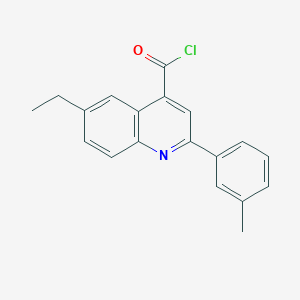
![4-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1532449.png)
![3-Bromo-8-chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1532450.png)
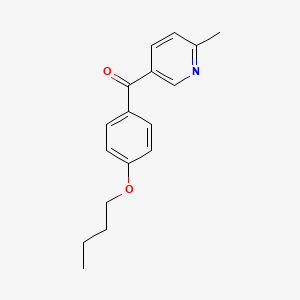
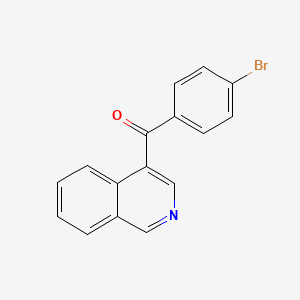
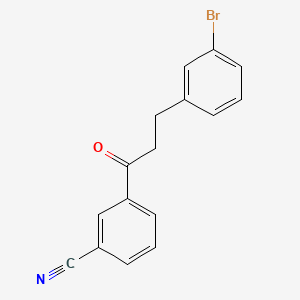
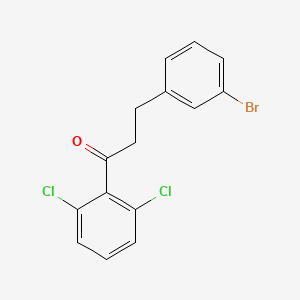
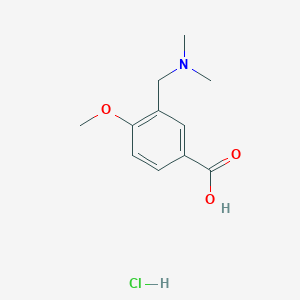
![ethyl 5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate hydrochloride](/img/structure/B1532461.png)
